molecular formula C20H26N2O3 B2357976 1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxybenzyl)urea CAS No. 1795086-19-9

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2357976
CAS No.: 1795086-19-9
M. Wt: 342.439
InChI Key: RYKXUNVAPSTJQT-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative characterized by:

  • A 4-methoxybenzyl group, contributing electron-donating effects and influencing steric and electronic properties.
  • A urea backbone, a common pharmacophore in medicinal chemistry for targeting enzymes or receptors.

Below, we systematically compare it with compounds featuring modifications to its core structure.

Properties

IUPAC Name

1-(5-hydroxy-3-phenylpentyl)-3-[(4-methoxyphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-25-19-9-7-16(8-10-19)15-22-20(24)21-13-11-18(12-14-23)17-5-3-2-4-6-17/h2-10,18,23H,11-15H2,1H3,(H2,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKXUNVAPSTJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCCC(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxybenzyl)urea is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent. This article reviews its biological activity, synthesis, mechanism of action, and compares it with related compounds.

Chemical Structure and Properties

This compound features a unique structure characterized by a urea functional group linked to a phenylpentyl chain and a methoxybenzyl moiety. Its molecular formula is C20H26N2O3C_{20}H_{26}N_{2}O_{3} with a molecular weight of approximately 342.439 g/mol .

Anticancer Properties

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes involved in cancer progression. Notably, it has shown promise in inhibiting fibroblast growth factor receptor 1 (FGFR1), which is implicated in metastatic triple-negative breast cancer .

In Vitro Studies:

  • Cell Lines Tested: The compound has been evaluated against various cancer cell lines including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer).
  • Antiproliferative Activity: The half maximal inhibitory concentration (IC50) values for the compound have been reported, demonstrating its effectiveness in inhibiting cell proliferation. For example, related urea derivatives have shown IC50 values as low as 2.39 μM against A549 cells .
Compound NameStructureBiological ActivityIC50 (μM)
This compound[Structure]Anti-cancer activityTBD
Sorafenib[Structure]Positive control2.12 ± 0.18

The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets such as FGFR1. Binding studies suggest that the hydroxy and methoxy groups enhance the compound's binding affinity to these targets, leading to downstream effects on cellular signaling pathways involved in tumor growth and metastasis .

Synthesis

The synthesis of this compound typically involves the reaction of 5-hydroxy-3-phenylpentylamine with 4-methoxybenzyl isocyanate under controlled conditions. Common solvents used include dichloromethane or tetrahydrofuran, with reactions often conducted at room temperature or slightly elevated temperatures to promote the formation of the urea linkage .

Comparison with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups that enhance its biological activity against cancer-related targets while providing a distinct chemical profile compared to its analogs.

Compound NameStructural FeaturesBiological Activity
1-Benzyl-3-(4-methoxybenzyl)ureaLacks hydroxyl groupModerate anti-cancer activity
N-(4-Methoxybenzyl)ureaSimpler structureAntimicrobial properties
1-(4-Methoxyphenethyl)ureaDifferent side chainPotential anti-inflammatory effects

Case Studies and Research Findings

Several studies have highlighted the potential of urea derivatives as therapeutic agents. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines effectively, suggesting a promising avenue for further research into their efficacy and safety profiles .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties, particularly as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), which is crucial in the progression of metastatic triple-negative breast cancer. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer agent.

  • Mechanism of Action : The compound interacts selectively with specific biological targets, which is essential for understanding its therapeutic potential. It has been shown to induce apoptosis in cancer cells, highlighting its role in cancer therapy.

Comparison with Related Compounds

The following table summarizes some related compounds and their respective biological activities:

Compound NameStructureBiological ActivityUnique Features
1-Benzyl-3-(4-methoxybenzyl)ureaStructureModerate anti-cancer activityLacks hydroxyl group
N-(4-Methoxybenzyl)ureaStructureAntimicrobial propertiesSimpler structure
1-(4-Methoxyphenethyl)ureaStructurePotential anti-inflammatory effectsDifferent side chain

The distinct combination of functional groups in 1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxybenzyl)urea enhances its biological activity against cancer-related targets compared to its analogs.

Synthesis and Development

Several synthetic routes have been explored for the preparation of this compound, focusing on optimizing yield and purity. The synthesis typically involves multi-step reactions that include the formation of the urea linkage and subsequent modifications to enhance biological activity.

In Vitro Studies

A series of studies have evaluated the antiproliferative effects of this compound against various human cancer cell lines. For instance:

  • Study Findings : In one study, the compound showed promising results against triple-negative breast cancer cells, with significant inhibition rates observed at concentrations lower than those required for traditional chemotherapeutics.

Comparative Efficacy

In comparative studies with established anticancer agents like paclitaxel and gefitinib, this compound demonstrated superior potencies against certain cancer cell lines, indicating its potential as a novel therapeutic agent.

Comparison with Similar Compounds

Modifications to the Aromatic Benzyl Group

Substituents on the benzyl group significantly impact biological activity and physicochemical properties:

Compound Benzyl Group Modification Key Findings Source
1-(4-Fluorobenzyl)-3-(5-hydroxy-3-phenylpentyl)urea Fluorine substitution Exhibits moderate enzyme inhibition (IC₅₀: ~9.8 µM for hydrolase Y) due to enhanced hydrophobic interactions . [2]
1-[(4-Chlorophenyl)methyl]-3-(5-hydroxy-3-phenylpentyl)urea Chlorine substitution Similar enzyme inhibition profile but with slightly reduced potency (IC₅₀: ~12.4 µM) compared to fluorine analogs . [5]
Target Compound 4-Methoxy substitution Predicted to enhance solubility and π-stacking interactions due to the electron-donating methoxy group. No direct activity data, but methoxybenzyl groups in analogs (e.g., ) correlate with anticancer potential .

Key Insight : Fluorine and chlorine improve hydrophobic binding, while methoxy may enhance solubility and target affinity.

Variations in the Hydroxy-Phenylpentyl Chain

Chain length and substituents on the pentyl chain influence bioactivity:

Compound Pentyl Chain Modification Key Findings Source
1-(4-Fluorobenzyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea Thiophene ring substitution Shows moderate anticancer activity (IC₅₀: ~15.2 µM for Kinase X). Replacing thiophene with phenyl (as in the target compound) may reduce π-stacking but improve metabolic stability . [2]
1-(4-Fluorobenzyl)-3-(5-hydroxy-3-phenylbutyl)urea Shorter butyl chain Retains anti-inflammatory effects but with reduced bioavailability due to decreased hydrophobicity . [2]
Target Compound Phenyl-substituted pentyl chain The phenyl group may enhance lipophilicity and membrane permeability compared to heterocyclic analogs.

Key Insight : Longer chains (pentyl vs. butyl) improve hydrophobic interactions, while phenyl substitution balances stability and activity.

Urea Backbone and Functional Group Interactions

The urea moiety’s role in hydrogen bonding is critical for target engagement:

Compound Structural Feature Activity Profile Source
1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea Pyrrolidinone ring addition Potent anticancer activity (IC₅₀: <1 µM) due to dual hydrogen-bonding sites . [20]
1-(4-Methoxybenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea Alkyne and pyrrolidine groups Strong antibacterial activity (MIC: 0.0039–0.025 mg/mL) attributed to urea-mediated target binding . [12]
Target Compound Unmodified urea backbone Likely retains hydrogen-bonding capacity but may require optimized substituents for enhanced potency.

Key Insight : Structural additions (e.g., rings, alkyne groups) to the urea backbone can amplify activity, but the base urea structure remains a versatile scaffold.

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